molecular formula C6H8N4O B7739624 Furane-2-carboxaldehyde, iminosemicarbazone

Furane-2-carboxaldehyde, iminosemicarbazone

Cat. No.: B7739624
M. Wt: 152.15 g/mol
InChI Key: QIGGLAVEVCQBGA-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furane-2-carboxaldehyde, iminosemicarbazone is a compound derived from furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furane-2-carboxaldehyde, iminosemicarbazone typically involves the reaction of furane-2-carboxaldehyde with semicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or filtration .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Furane-2-carboxaldehyde, iminosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted furan derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Furane-2-carboxaldehyde, iminosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of Furane-2-carboxaldehyde, iminosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Furane-2-carboxaldehyde, iminosemicarbazone include:

  • Furane-2-carboxaldehyde, thiosemicarbazone
  • Furane-2-carboxaldehyde, hydrazone
  • Furane-2-carboxaldehyde, oxime

Uniqueness

This compound is unique due to its specific structural features and the presence of the iminosemicarbazone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(E)-furan-2-ylmethylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-6(8)10-9-4-5-2-1-3-11-5/h1-4H,(H4,7,8,10)/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGGLAVEVCQBGA-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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